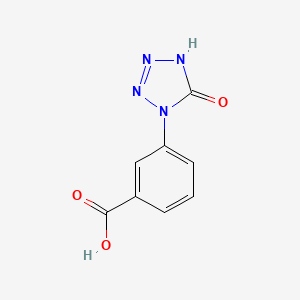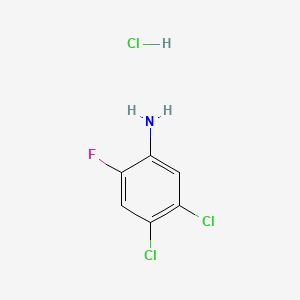![molecular formula C13H12ClNO2 B13498371 rac-(3aR,4S,9bS)-8-chloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13498371.png)
rac-(3aR,4S,9bS)-8-chloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(3aR,4S,9bS)-8-chloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid: is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique cyclopenta[c]quinoline structure, which includes a chlorine atom at the 8th position and a carboxylic acid group at the 4th position. The compound’s stereochemistry is defined by the specific configuration of its chiral centers, making it a racemic mixture.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,4S,9bS)-8-chloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a quinoline derivative, followed by chlorination and subsequent cyclization to form the cyclopenta[c]quinoline structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(3aR,4S,9bS)-8-chloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of functionalized quinoline compounds.
Wissenschaftliche Forschungsanwendungen
rac-(3aR,4S,9bS)-8-chloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the development of biochemical assays and as a probe for studying biological processes.
Wirkmechanismus
The mechanism of action of rac-(3aR,4S,9bS)-8-chloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may act as an inhibitor of certain enzymes, blocking their catalytic activity and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3aR,4S,9bS)-6-Hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
- (3Ar,4s,9bs)-8-nitro-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinoline-4-carboxylic acid
- rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid
Uniqueness
rac-(3aR,4S,9bS)-8-chloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is unique due to its specific stereochemistry and the presence of a chlorine atom at the 8th position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H12ClNO2 |
|---|---|
Molekulargewicht |
249.69 g/mol |
IUPAC-Name |
(3aS,4R,9bR)-8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H12ClNO2/c14-7-4-5-11-10(6-7)8-2-1-3-9(8)12(15-11)13(16)17/h1-2,4-6,8-9,12,15H,3H2,(H,16,17)/t8-,9+,12-/m1/s1 |
InChI-Schlüssel |
XQVYWCCDLAHPNJ-VDDIYKPWSA-N |
Isomerische SMILES |
C1C=C[C@@H]2[C@H]1[C@@H](NC3=C2C=C(C=C3)Cl)C(=O)O |
Kanonische SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene](/img/structure/B13498294.png)
![5-(2,7-Diazaspiro[3.5]non-2-yl)-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B13498301.png)









![6-(bromomethyl)-8,8-difluorodispiro[2.0.3^{4}.1^{3}]octane, Mixture of diastereomers](/img/structure/B13498379.png)


